molecular formula C11H7Cl2NO2 B1596956 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde CAS No. 849060-70-4

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde

Cat. No.: B1596956
CAS No.: 849060-70-4
M. Wt: 256.08 g/mol
InChI Key: ANMKENNHBMIBJC-UHFFFAOYSA-N
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Description

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde is an organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the dichlorophenyl group and the carbaldehyde functional group makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,6-dichlorobenzonitrile with acetylacetone in the presence of a base, followed by oxidation to form the carbaldehyde group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar solvents.

Major Products

    Oxidation: 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid.

    Reduction: 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-methanol.

    Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde involves its interaction with specific molecular targets. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the aldehyde group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid
  • 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-methanol
  • 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-nitrile

Uniqueness

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde is unique due to the presence of the aldehyde functional group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO2/c1-6-7(5-15)11(14-16-6)10-8(12)3-2-4-9(10)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMKENNHBMIBJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383455
Record name 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849060-70-4
Record name 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde
Reactant of Route 2
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde
Reactant of Route 3
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde
Reactant of Route 4
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde
Reactant of Route 5
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde
Reactant of Route 6
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde

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